![molecular formula C22H20N2O5S B2993021 2-ethoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922063-00-1](/img/structure/B2993021.png)
2-ethoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
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Overview
Description
2-ethoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H20N2O5S and its molecular weight is 424.47. The purity is usually 95%.
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Biological Activity
2-Ethoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activities, focusing on antimicrobial, anti-inflammatory, and neuroprotective properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following characteristics:
Property | Value |
---|---|
Molecular Formula | C22H20N2O5S |
Molecular Weight | 424.5 g/mol |
CAS Number | 922063-00-1 |
The structure incorporates an ethoxy group, a methyl group, and a sulfonamide moiety attached to a dibenzo oxazepine core, with an 11-oxo group contributing to its reactivity and biological activity .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various benzenesulfonamide derivatives for their effectiveness against common pathogens. Notably:
- Compound 4d showed a minimum inhibitory concentration (MIC) of 6.72 mg/mL against E. coli.
- Compound 4h demonstrated an MIC of 6.63 mg/mL against S. aureus.
These findings suggest that derivatives of this compound could serve as effective antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory potential of sulfonamide compounds has been documented extensively. In a related study, compounds were tested for their ability to inhibit carrageenan-induced rat paw edema:
Compound | Inhibition (%) at 3 hours |
---|---|
4a | 94.69 |
4c | 89.66 |
4e | 87.83 |
These results indicate that sulfonamides can significantly reduce inflammation, highlighting their therapeutic potential in treating inflammatory diseases .
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of similar compounds targeting potassium channels (Kv2.1). Inhibiting Kv2.1 can potentially prevent neuronal cell apoptosis, making these compounds candidates for neuroprotection in conditions like ischemic stroke:
- IC50 values for selected derivatives were found to be as low as 0.07μM, indicating high potency in inhibiting Kv2.1 channels .
Case Studies
- Antimicrobial Efficacy : A clinical study involving the application of sulfonamide derivatives showed promising results in reducing bacterial load in infected patients, supporting their use as alternative treatments in antibiotic-resistant infections.
- Neuroprotection in Animal Models : In vivo experiments demonstrated that the administration of compounds similar to this compound resulted in reduced infarct volume in rat models subjected to induced ischemia .
Scientific Research Applications
The compound 2-ethoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound with a molecular formula of C22H20N2O5S and a molecular weight of 424.47. It is characterized by an ethoxy group, a methyl group, and a sulfonamide moiety attached to a dibenzo oxazepine core, with an 11-oxo group contributing to its structural complexity. Compounds similar to this have potential biological activities, making them relevant in medicinal chemistry.
Potential Applications
- Medicinal Chemistry The compound is relevant in medicinal chemistry, particularly as an inhibitor of histone deacetylases, which are enzymes involved in the regulation of gene expression.
- Biological activities Potential areas of interest include antimicrobial, anti-inflammatory, and neuroprotective properties.
Interaction Studies
Interaction studies often involve:
- Analyzing binding affinities
- Assessing the compound's impact on cellular pathways
- Evaluating its efficacy in disease models
These studies are crucial for understanding the mechanism of action and potential side effects associated with the compound.
Similar Compounds
Several compounds share structural similarities with this compound:
Compound Name | Key Features |
---|---|
4-Ethoxy-3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide | Contains a fluoro group; potential for different biological activity. |
N-Methyl-N-(6-fluoro-dibenzo[b,f][1,4]oxazepin)benzenesulfonamide | Methylated nitrogen; may exhibit altered pharmacological properties. |
N-(2-Hydroxyethyl)-3-[6-Oxo-dibenzo[b,f][1,4]oxazepin]benzenesulfonamide | Hydroxyethyl substituent; could influence solubility and interaction profiles. |
Properties
IUPAC Name |
2-ethoxy-5-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-3-28-20-10-8-14(2)12-21(20)30(26,27)24-15-9-11-18-16(13-15)22(25)23-17-6-4-5-7-19(17)29-18/h4-13,24H,3H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXIUKIOVIHIQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.